molecular formula C26H17NO5 B11406080 N-(2-benzoyl-1-benzofuran-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406080
M. Wt: 423.4 g/mol
InChI Key: FRUCZGWUZHTNFA-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, also known by its chemical formula C17H13NO3, is a fascinating compound with a complex structure. Let’s explore its synthesis, reactions, applications, and more!

Preparation Methods

Synthetic Routes::

    Methylation and Hydrolysis:

    Demethylation and O-Alkylation:

Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity.

Chemical Reactions Analysis

N-(2-benzoyl-1-benzofuran-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide participates in various reactions:

    Oxidation and Reduction: It can undergo oxidation and reduction processes.

    Substitution Reactions: Common reagents include nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., acyl chlorides).

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as an analgesic or anti-inflammatory agent.

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular pathways.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While rare, N-(2-benzoyl-1-benzofuran-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique structure. Similar compounds include other benzofuran derivatives like benzofuranones and benzofuran carboxamides.

Properties

Molecular Formula

C26H17NO5

Molecular Weight

423.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H17NO5/c1-15-11-12-21-18(13-15)19(28)14-22(31-21)26(30)27-23-17-9-5-6-10-20(17)32-25(23)24(29)16-7-3-2-4-8-16/h2-14H,1H3,(H,27,30)

InChI Key

FRUCZGWUZHTNFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origin of Product

United States

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